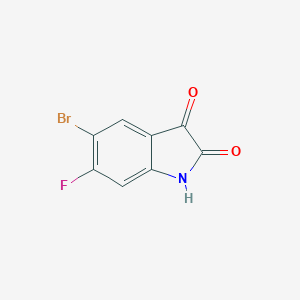

5-bromo-6-fluoro-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-6-fluoro-1H-indole-2,3-dione” is a compound with the molecular weight of 244.02 . It is a solid substance stored in dry conditions at room temperature . The IUPAC name for this compound is 5-bromo-6-fluoro-1H-indole-2,3-dione .

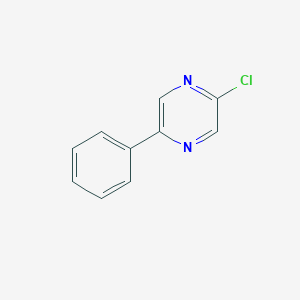

Molecular Structure Analysis

The InChI code for “5-bromo-6-fluoro-1H-indole-2,3-dione” is 1S/C8H3BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Pharmacology: Potential Therapeutic Agent Synthesis

5-Bromo-6-fluoroindoline-2,3-dione has been explored for its potential use in pharmacology due to its structural similarity to isatin, which is known for various biological activities . The compound’s halogenated nature could make it a valuable precursor in synthesizing novel therapeutic agents, particularly those targeting neurological disorders and cancer.

Material Science: Advanced Material Development

In material science, this compound’s unique properties could be utilized in the development of advanced materials. Its molecular structure may contribute to the synthesis of new polymers or coatings with specific characteristics such as increased resistance to heat or chemical degradation .

Chemical Synthesis: Building Block for Heterocyclic Compounds

5-Bromo-6-fluoroindoline-2,3-dione serves as a versatile building block in chemical synthesis. It can be used to construct a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes .

Analytical Chemistry: Chromatographic Analysis

This compound can be used as a standard or reference material in chromatographic analysis techniques. Its well-defined structure and properties allow for accurate calibration and method development in high-performance liquid chromatography (HPLC) and other analytical methods .

Agrochemical Research: Pesticide and Herbicide Development

The bromine and fluorine atoms present in 5-Bromo-6-fluoroindoline-2,3-dione make it a candidate for the synthesis of novel agrochemicals. These halogen atoms can potentially enhance the biological activity of pesticides and herbicides .

Polymer Research: Functionalization of Polymers

In polymer research, 5-Bromo-6-fluoroindoline-2,3-dione could be used to functionalize polymers, thereby altering their physical properties. This functionalization can lead to the creation of polymers with specific desired traits, such as improved mechanical strength or thermal stability .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, to which this compound belongs, have a wide range of biological and clinical applications . They are often involved in interactions with proteins and enzymes, influencing various biochemical pathways .

Mode of Action

As an indole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Given its structural similarity to other indole derivatives, it may have a range of potential effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

The action, efficacy, and stability of 5-Bromo-6-fluoroindoline-2,3-dione can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. The compound is recommended to be stored in a dry, room-temperature environment .

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMNYMNZYJVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588442 |

Source

|

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-fluoro-1H-indole-2,3-dione | |

CAS RN |

118897-99-7 |

Source

|

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.